molecular formula C10H8BrF3O2S B12120473 Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate

Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate

Cat. No.: B12120473
M. Wt: 329.14 g/mol
InChI Key: LTTLQNWLFXOASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl]benzoate is a substituted benzoate ester characterized by three key functional groups:

  • Bromine at the 3-position of the benzene ring, which enhances electrophilic reactivity and serves as a handle for cross-coupling reactions.
  • (Trifluoromethyl)sulfanyl (–SCF₃) at the 5-position, a sterically bulky and electron-withdrawing group that improves metabolic stability and influences lipophilicity.
  • Ethyl ester (–COOEt) at the 1-position, a common moiety in prodrug design to enhance bioavailability.

This compound is structurally related to pharmaceutical intermediates and agrochemicals, where halogenated and sulfur-containing aromatic systems are prevalent. Its synthesis likely involves nucleophilic substitution or transition metal-catalyzed coupling reactions, similar to methods reported for analogs like ethyl 2-bromo-5-(trifluoromethyl)benzoate .

Properties

Molecular Formula

C10H8BrF3O2S

Molecular Weight

329.14 g/mol

IUPAC Name

ethyl 3-bromo-5-(trifluoromethylsulfanyl)benzoate

InChI

InChI=1S/C10H8BrF3O2S/c1-2-16-9(15)6-3-7(11)5-8(4-6)17-10(12,13)14/h3-5H,2H2,1H3

InChI Key

LTTLQNWLFXOASP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate typically involves the following steps:

    Bromination: The starting material, 3-[(trifluoromethyl)sulfanyl] benzoic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk bromination: using controlled addition of bromine or NBS.

    Continuous esterification: in a reactor with efficient mixing and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 3-azido-5-[(trifluoromethyl)sulfanyl] benzoate, 3-thio-5-[(trifluoromethyl)sulfanyl] benzoate, etc.

    Oxidation: Formation of ethyl 3-bromo-5-[(trifluoromethyl)sulfinyl] benzoate or ethyl 3-bromo-5-[(trifluoromethyl)sulfonyl] benzoate.

    Reduction: Formation of 3-bromo-5-[(trifluoromethyl)sulfanyl] benzyl alcohol.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups, such as ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl]benzoate, exhibit significant antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of organic molecules, making them more effective against various microbial strains. In a study focused on synthesizing new antimicrobial agents, derivatives of this compound showed promising activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. A systematic screening of related compounds revealed that those with trifluoromethyl substitutions often demonstrated enhanced cytotoxicity against cancer cell lines. For instance, derivatives similar to ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl]benzoate were tested against breast cancer (MCF-7) and lung cancer (A549) cells, yielding IC50 values indicative of moderate to high potency . The proposed mechanism involves the inhibition of key enzymes involved in tumor proliferation.

Material Science Applications

Synthesis of Functional Materials
Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl]benzoate serves as a versatile building block in the synthesis of functional materials. Its ability to participate in various chemical reactions enables the creation of polymers and coatings with enhanced thermal stability and chemical resistance. For example, its incorporation into polymer matrices has been shown to improve mechanical properties and thermal degradation profiles .

Case Study 1: Antibacterial Efficacy

A research team synthesized a series of compounds based on ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl]benzoate to evaluate their antibacterial effects. The study found that modifications to the trifluoromethyl group significantly influenced antibacterial potency, particularly against Staphylococcus aureus and Escherichia coli. Results indicated that the presence of the trifluoromethyl group was crucial for enhancing activity due to increased membrane permeability .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL

Case Study 2: Anticancer Screening

In a comprehensive screening for anticancer properties, derivatives of ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl]benzoate were tested against multiple cancer cell lines. The results demonstrated significant cytotoxic effects with varying IC50 values across different cell lines, showcasing its potential as a lead compound for further development.

Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

Mechanism of Action

The mechanism by which Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate exerts its effects depends on its specific application:

    In organic synthesis: Acts as a versatile intermediate, participating in various reactions to form desired products.

    In medicinal chemistry: May interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups.

    In biological systems: The trifluoromethyl and sulfanyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents (Position) Key Differences vs. Target Compound Similarity Index
Methyl 3-bromo-5-(trifluoromethyl)benzoate –COOMe (1), –Br (3), –CF₃ (5) Methyl ester (vs. ethyl); –CF₃ (vs. –SCF₃) 0.94
Ethyl 2-bromo-5-(trifluoromethyl)benzoate –Br (2), –CF₃ (5) Bromine at 2-position (vs. 3) 0.94
Methyl 3-bromo-4-(trifluoromethyl)benzoate –COOMe (1), –Br (3), –CF₃ (4) –CF₃ at 4-position (vs. 5) 0.92
Ethyl 4-bromo-5-(trifluoromethylsulfanyl)benzoate –Br (4), –SCF₃ (5) Bromine at 4-position (vs. 3) Not reported

Key Findings:

Ester Group Impact : Replacement of the ethyl ester with a methyl group (e.g., Methyl 3-bromo-5-(trifluoromethyl)benzoate) reduces steric bulk but may lower hydrolytic stability in vivo due to slower esterase cleavage .

Substituent Position: Bromine at the 3-position (target compound) vs. 2- or 4-position (analogs) alters electronic distribution.

–SCF₃ vs. –CF₃ : The (trifluoromethyl)sulfanyl group (–SCF₃) in the target compound provides stronger electron-withdrawing effects and higher lipophilicity (LogP ~3.5 estimated) compared to –CF₃ (LogP ~2.8) . This enhances membrane permeability but may reduce aqueous solubility.

Synthetic Accessibility : Analogs with –CF₃ are typically synthesized via trifluoromethylation using Ruppert–Prakash reagents, whereas –SCF₃ derivatives require hazardous reagents like CF₃SCl, complicating scale-up .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The –SCF₃ group resists oxidative metabolism compared to –SMe or –SO₂CF₃, as seen in Darapladib (a related anti-atherosclerosis agent with a –SCF₃-containing benzofuran) .
  • Crystallography : Similar benzoate esters (e.g., 2-(3-ethylsulfanyl-5-fluorobenzofuran-2-yl)acetic acid) exhibit intermolecular hydrogen bonding (O–H⋯O) and π-stacking (centroid distance ~3.68 Å), suggesting the target compound may form stable crystalline phases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:

Bromination : Electrophilic substitution at the 3-position using bromine or NBS (N-bromosuccinimide) under acidic conditions.

Sulfanyl Group Introduction : Reaction with trifluoromethylsulfenyl chloride (CF₃SCl) via nucleophilic aromatic substitution, leveraging the electron-withdrawing ester group to direct regioselectivity.

  • Optimization : Key variables include temperature control (0–25°C for bromination), solvent polarity (e.g., dichloromethane for sulfanyl addition), and catalysts like Lewis acids (e.g., FeCl₃) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine’s deshielding effect at 3-position) and ester functionality.
  • X-ray Crystallography : For absolute configuration determination using software like OLEX2 to refine crystal structures and analyze intermolecular interactions (e.g., halogen bonding from bromine) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How does the trifluoromethylsulfanyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The -SCF₃ group is a strong electron-withdrawing moiety, activating the aromatic ring toward nucleophilic aromatic substitution (NAS) at the 5-position. However, steric bulk may hinder reactivity.

  • Experimental Design : Compare reaction rates with/without -SCF₃ using kinetic studies (e.g., monitoring via HPLC). For example, coupling with amines or thiols under palladium catalysis (e.g., Buchwald-Hartwig conditions) .

Advanced Research Questions

Q. How can computational docking predict the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Software : Use AutoDock Vina to model binding poses. Prepare the ligand (compound) by optimizing its geometry with Gaussian (DFT/B3LYP/6-31G*) and assign partial charges.
  • Grid Mapping : Define the binding site (e.g., active site of cytochrome P450) and run docking simulations with multithreading for efficiency.
  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Address discrepancies by refining force field parameters .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent).

  • Case Study : If the compound shows cytotoxicity in mammalian cells but not in bacterial models, evaluate membrane permeability (logP via shake-flask method) or efflux pump interactions.
  • Control Experiments : Include reference inhibitors (e.g., verapamil for P-glycoprotein) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies enhance regioselectivity in derivatizing this compound for material science applications?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the ester group (e.g., silylation with TMSCl) to direct electrophiles to the bromine site for Suzuki-Miyaura cross-coupling.
  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 2-position adjacent to the ester, enabling functionalization with electrophiles (e.g., CO₂ for carboxylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.